Bienvenue dans la boutique en ligne BenchChem!

Bepridil

sodium-calcium exchanger inhibition NCX pharmacology cardiac electrophysiology

Bepridil hydrochloride (CERM is a non-dihydropyridine calcium channel antagonist with structural and pharmacological divergence from classic calcium channel blockers. Beyond slow calcium channel blockade, it inhibits fast sodium channels, multiple potassium currents, calmodulin, and the sodium-calcium exchanger (NCX).

Molecular Formula C24H34N2O
Molecular Weight 366.5 g/mol
CAS No. 64706-54-3
Cat. No. B108811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBepridil
CAS64706-54-3
Synonyms1978 CERM
1978-CERM
1978CERM
Bedapin
Bepadin
Bepridil
Bepridil Monohydrochloride
Bepridil Monohydrochloride, alpha Isomer
Bepridil Monohydrochloride, alpha-Isomer
Bepridil Monohydrochloride, Monohydrate
Bepridil, (+)-Isomer
Bepridil, (+-)-Isomer
Bepridil, (-)-Isomer
Bepridil, alpha Isomer
Bepridil, alpha-Isomer
CERM 1978
CERM-1978
CERM1978
Cordium
Monohydrochloride, alpha-Isomer Bepridil
Monohydrochloride, Bepridil
Unicordium
Vasco
Molecular FormulaC24H34N2O
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)N3CCCC3
InChIInChI=1S/C24H34N2O/c1-21(2)19-27-20-24(25-15-9-10-16-25)18-26(23-13-7-4-8-14-23)17-22-11-5-3-6-12-22/h3-8,11-14,21,24H,9-10,15-20H2,1-2H3
InChIKeyUIEATEWHFDRYRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble
6.55e-03 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Bepridil (CAS 64706-54-3): A Non-Dihydropyridine Calcium Antagonist with Dual NCX and Potassium Channel Activity for Refractory Cardiovascular Research Applications


Bepridil hydrochloride (CERM 1978) is a non-dihydropyridine calcium channel antagonist with structural and pharmacological divergence from classic calcium channel blockers [1]. Beyond slow calcium channel blockade, it inhibits fast sodium channels, multiple potassium currents, calmodulin, and the sodium-calcium exchanger (NCX) [2][3]. With an extended terminal elimination half-life of approximately 42 hours upon multiple dosing, bepridil permits once-daily administration [4]. It is clinically indicated for stable angina pectoris refractory to or intolerant of other agents, and has been investigated for persistent atrial fibrillation conversion and maintenance [5].

Bepridil (64706-54-3) Cannot Be Substituted by Verapamil or Diltiazem in Multi-Ion Channel Research Models: A Procurement-Relevant Rationale


Bepridil exhibits a unique polypharmacology profile that distinguishes it from prototypical calcium antagonists. Unlike verapamil, diltiazem, or nifedipine, bepridil potently inhibits the Na+/Ca2+ exchanger (NCX) with an IC50 of 15.6 µM for reverse mode and demonstrates direct calmodulin antagonism [1][2]. Its hERG potassium channel inhibition (EC50 = 0.55 µM) is more potent than that of verapamil (EC50 = 0.83 µM), yet unlike verapamil, this translates clinically to QT prolongation and torsade de pointes risk—a critical safety distinction that renders generic substitution inappropriate in both research and clinical contexts [3][4]. Furthermore, bepridil prolongs atrial and ventricular refractory periods, an electrophysiological property not shared by verapamil or nifedipine, making it uniquely suited for atrial fibrillation research models where other calcium channel blockers have failed [5].

Quantitative Differentiators for Bepridil (64706-54-3) Selection: Comparator-Anchored Evidence Across Ion Channels, Electrophysiology, and Clinical Efficacy


Bepridil Inhibits the Na+/Ca2+ Exchanger (NCX) at Pharmacologically Relevant Concentrations, a Property Absent in Verapamil, Diltiazem, and Nifedipine

Bepridil directly inhibits the cardiac Na+/Ca2+ exchanger (NCX) with an IC50 of 15.6 ± 1.1 µM for reverse mode and 19.1 ± 1.2 µM for forward mode in patch-clamp studies of guinea pig ventricular myocytes [1]. In contrast, classic calcium channel blockers including verapamil, diltiazem, and nifedipine lack meaningful NCX inhibitory activity at therapeutic concentrations [2]. At 10 µM, bepridil inhibited NCX current (I_NCX) by 46 ± 7% in the absence of albumin and 28 ± 8% in its presence [3].

sodium-calcium exchanger inhibition NCX pharmacology cardiac electrophysiology ion channel polypharmacology

Bepridil Exhibits hERG Channel Inhibition (EC50 = 0.55 µM) More Potent Than Verapamil, with Divergent Clinical Proarrhythmic Consequences

In transfected COS cells expressing cloned hERG channels, bepridil inhibits the rapid delayed rectifier potassium current (I_Kr) with an EC50 of 0.55 µM, compared to verapamil's EC50 of 0.83 µM [1]. Despite similar in vitro hERG IC50 values approximating clinical therapeutic plasma concentrations, the in vivo consequences diverge critically: in a chronic atrioventricular block (AVB) cynomolgus monkey model, oral bepridil (100 mg/kg) prolonged QTcF by 19% (from 375 ± 31 ms to 445 ± 45 ms) and induced torsade de pointes in 2 of 3 animals at Cmax 1.8-fold above therapeutic range; verapamil (75 mg/kg, Cmax 3.3-fold above therapeutic range) produced only modest QTcF prolongation (385 ± 32 ms to 418 ± 44 ms) and no torsade de pointes [2].

hERG potassium channel QT prolongation torsade de pointes cardiac safety pharmacology

Bepridil Prolongs Atrial and Ventricular Refractory Periods, Unlike Verapamil Which Selectively Affects the AV Node

In a head-to-head clinical electrophysiology study of patients undergoing evaluation (n=19), intravenous bepridil (2-3 mg/kg + 1 mg/kg) significantly prolonged the atrial effective refractory period by 12-19% (p < 0.05 to p < 0.001) and the ventricular effective refractory period by 4-7% (p < 0.01 to p < 0.001) [1]. In contrast, verapamil does not significantly prolong atrial or ventricular refractory periods at therapeutic concentrations, acting predominantly on the AV node [2]. Bepridil also increased the AH interval by 2-10%, HV interval by 2-12%, and QTc by 5-8%, while prolonging AV nodal functional and effective refractory periods by up to 17% and 13%, respectively [3].

atrial fibrillation refractory period electrophysiology antiarrhythmic mechanism

Bepridil Demonstrates Superior Sinus Rhythm Maintenance Post-Ablation for Persistent Atrial Fibrillation Compared to Amiodarone (HR 0.446, p=0.012)

In a case-control study of 122 patients undergoing catheter ablation for persistent atrial fibrillation, postprocedural antiarrhythmic therapy with bepridil was associated with significantly better AF-free survival compared to amiodarone and sodium channel blockers [1]. Cox proportional hazard regression analysis identified bepridil as a significantly correlated factor for freedom from recurrent AF (hazard ratio 0.446, 95% CI 0.236–0.842, p = 0.012) [2]. Kaplan-Meier analysis confirmed superior AF-free survival with bepridil versus amiodarone (log-rank p = 0.012) and versus sodium channel blockers (log-rank p = 0.018) over a median 12-month follow-up [3].

atrial fibrillation ablation antiarrhythmic therapy sinus rhythm maintenance clinical outcome

Bepridil's Extended Terminal Elimination Half-Life (42 ± 12 Hours with Multiple Dosing) Enables Once-Daily Dosing, Surpassing Verapamil (~6-8 Hours) and Diltiazem (~4-6 Hours)

Bepridil exhibits a prolonged terminal elimination half-life that distinguishes it from other non-dihydropyridine calcium antagonists. After single-dose administration, the elimination half-life averages 33 ± 15 hours; upon multiple dosing, this extends to 42 ± 12 hours [1]. For comparison, verapamil has an elimination half-life of approximately 6-8 hours (after multiple dosing), and diltiazem approximately 4-6 hours, both requiring multiple daily administrations for sustained therapeutic effect [2]. Bepridil is completely absorbed from the gastrointestinal tract but undergoes first-pass extraction, reducing oral bioavailability to approximately 60% [3].

pharmacokinetics elimination half-life once-daily dosing bioavailability

High-Value Research Applications for Bepridil (64706-54-3) Based on Quantitative Evidence of Unique Pharmacology


Sodium-Calcium Exchanger (NCX) Pharmacology Studies in Ischemia-Reperfusion and Arrhythmia Models

Bepridil serves as a dual calcium channel/NCX inhibitor with an NCX IC50 of 15.6 µM, comparable to the selective NCX inhibitor KB-R7943 [1]. Researchers investigating NCX-mediated calcium overload in ischemia-reperfusion injury, cardiac hypertrophy, or triggered arrhythmias can utilize bepridil as a reference compound that provides both L-type calcium channel blockade and NCX inhibition in a single molecule, eliminating the need for combination experiments with multiple agents [2]. At 10 µM, bepridil inhibits NCX current by 46 ± 7% in albumin-free conditions, providing a robust experimental window for electrophysiological studies [3].

Cardiac Safety Pharmacology: Positive Control for hERG/QT Liability and Investigation of In Vitro-to-In Vivo Torsade de Pointes Disconnect

Bepridil's hERG EC50 of 0.55 µM is more potent than verapamil's 0.83 µM, yet unlike verapamil, bepridil consistently induces QT prolongation and torsade de pointes in validated in vivo models, including a 19% QTcF prolongation and 2/3 TdP incidence in the chronic AVB cynomolgus monkey model [4][5]. This well-characterized proarrhythmic profile makes bepridil an essential positive control compound for cardiac safety pharmacology studies and provides a unique tool for investigating the mechanistic basis of the disconnect between in vitro hERG inhibition and clinical TdP risk [6].

Atrial Fibrillation Drug Discovery: Reference Compound with Proven Clinical Superiority to Amiodarone for Sinus Rhythm Maintenance

Bepridil demonstrates a 55.4% reduction in atrial fibrillation recurrence risk post-catheter ablation compared to amiodarone (HR 0.446, p = 0.012), with superior AF-free survival confirmed in Kaplan-Meier analysis (log-rank p = 0.012 vs amiodarone; p = 0.018 vs sodium channel blockers) [7]. This clinical efficacy advantage, combined with bepridil's unique multi-ion channel pharmacology (L-type calcium, fast sodium, hERG, KvLQT1, and NCX inhibition), positions it as an ideal reference standard and mechanistic probe for next-generation antiarrhythmic drug development programs targeting persistent atrial fibrillation [8].

Chronic Cardiovascular In Vivo Models Requiring Once-Daily Dosing and Sustained Target Engagement

With a terminal elimination half-life of 42 ± 12 hours after multiple dosing—approximately 5-7× longer than verapamil and 7-10× longer than diltiazem—bepridil enables once-daily administration in chronic in vivo cardiovascular studies [9]. This extended pharmacokinetic profile reduces animal handling frequency, minimizes circadian disruption, and simplifies study protocols in long-term hypertension, heart failure, or atrial fibrillation models where sustained calcium channel/NCX blockade is required [10]. Bepridil's 60% oral bioavailability and complete gastrointestinal absorption further support reproducible exposure in preclinical research settings [11].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bepridil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.